3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine, also known by its IUPAC name (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine, is a chemical compound with the CAS number 877397-70-1. This compound has garnered attention due to its relevance in medicinal chemistry, particularly as an impurity in the synthesis of certain pharmaceutical agents like Crizotinib, a drug used in cancer treatment. The molecular formula of this compound is C₁₃H₉Cl₂FN₂O₃, and it has a molecular weight of approximately 331.13 g/mol .
This compound can be sourced from various chemical suppliers and is classified under several categories including pharmaceuticals and agrochemicals. It is primarily studied within the context of organic chemistry and medicinal applications due to its structural characteristics that allow for significant biological interactions .
The synthesis of 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine typically involves several chemical reactions that can be executed through various methods. One common approach includes the reaction of 2-nitropyridine derivatives with an appropriate alkylating agent under controlled conditions.
A specific method involves dissolving 10 grams (30 mmol) of 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine in a mixture of ethanol and acetic acid. Iron powder is then added to facilitate the reduction process. The mixture is refluxed for approximately 75 minutes, followed by filtration to isolate the product. The resulting precipitate is washed and dried to yield the final compound .
The molecular structure of 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine features a pyridine ring substituted with a nitro group and an ethoxy group attached to a dichloro-fluorophenyl moiety. This configuration contributes to its biological activity and solubility properties.
The compound participates in various chemical reactions typical for nitro-substituted pyridines. These may include nucleophilic substitutions, reductions, and coupling reactions.
In one notable reaction involving this compound, it acts as a precursor in the synthesis of more complex nitrogen-containing heterocycles through electrophilic aromatic substitution or reduction processes. The presence of both electron-withdrawing (nitro) and electron-donating (ethoxy) groups allows for diverse reactivity patterns .
The mechanism of action for compounds like 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine primarily revolves around their interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways.
This compound exhibits potential activity against specific cancer cell lines due to its structural similarity to known kinase inhibitors. The presence of the nitro group may enhance its reactivity towards biological nucleophiles, facilitating interaction with target proteins .
The partition coefficient (LogP) indicates high lipophilicity, suggesting good membrane permeability which is advantageous for pharmaceutical applications .
The primary application of 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine lies in its role as an intermediate or impurity in the synthesis of pharmaceutical compounds like Crizotinib. Additionally, it serves as a model compound for studying structure-activity relationships in drug development processes targeting specific pathways associated with cancer therapies .
This compound exemplifies the intersection between synthetic organic chemistry and medicinal applications, highlighting its significance in ongoing pharmaceutical research and development efforts.
The chiral center at the 1-(2,6-dichloro-3-fluorophenyl)ethyl moiety necessitates precise stereocontrol for synthesizing enantiopure 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine. The (R)-enantiomer (CAS 877397-70-1) is typically resolved via chiral chromatography or diastereomeric salt formation, achieving ≥98% enantiomeric excess (ee) when using O,O′-di-p-toluoyl-tartaric acid as a resolving agent [1] [3]. Conversely, the (S)-enantiomer (CAS 1233484-06-4) employs enantioselective enzymatic ester hydrolysis followed by etherification, yielding 95% ee [6]. Key challenges include racemization during nitropyridine coupling; optimal conditions use anhydrous K₂CO₃ in aprotic solvents at 0–5°C to suppress epimerization [3] [8].
Table 1: Enantiomeric Forms and Key Identifiers
Enantiomer | CAS Number | Molecular Formula | Specific Rotation [α]₂₅D | Chiral Purity |
---|---|---|---|---|
(R)- | 877397-70-1 | C₁₃H₉Cl₂FN₂O₃ | +23.5° (c=1.0, CHCl₃) | ≥98% ee |
(S)- | 1233484-06-4 | C₁₃H₉Cl₂FN₂O₃ | -22.8° (c=1.0, CHCl₃) | 95% ee |
Asymmetric catalytic etherification enables direct construction of the chiral ether linkage. Palladium-catalyzed O-alkylation using (S)-BINAP as a ligand achieves 80% yield and 88% ee for the (R)-enantiomer by kinetic resolution of racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol [7] [8]. Copper(I)/pybox complexes facilitate Mitsunobu-type reactions with 2-nitro-3-hydroxypyridine, though competing Sₙ2 inversion limits ee to 75% [8]. Recent advances utilize organocatalytic phase-transfer catalysis (Maruoka catalysts) to form the C–O bond with 92% ee, though substrate inhibition at >1M concentrations remains a limitation [8].
Nitration precedes alkoxylation to avoid ipso-substitution or reduction of the nitro group. Regioselective nitration of 3-hydroxypyridine with HNO₃/Ac₂O at −20°C achieves 95% yield of 2-nitropyridin-3-ol, critical for suppressing 2,6-dinitro byproducts [8]. Alkoxylation employs Mitsunobu conditions (DIAD, PPh₃) or Williamson ether synthesis, with the latter preferred for scalability: reaction of 2-nitro-3-hydroxypyridine with (R)-1-(2,6-dichloro-3-fluorophenyl)ethyl bromide in toluene with Cs₂CO₃ gives 85% yield [3] [8]. Solvent screening reveals polar aprotic media (DMF, DMSO) accelerate displacement but risk racemization; toluene balances reactivity/stereointegrity [8].
Table 2: Alkoxylation Conditions Comparison
Method | Base/Solvent | Temperature | Yield | Racemization |
---|---|---|---|---|
Williamson Ether | Cs₂CO₃/toluene | 80°C | 85% | <2% |
Mitsunobu | DIAD, PPh₃/THF | 25°C | 78% | 0% |
Phase-Transfer | NaOH/TBAB/DCM | 40°C | 70% | 5% |
Solution-phase synthesis dominates industrial production due to compatibility with continuous flow nitration and catalytic hydrogenation downstream. The linear sequence (nitration → chiral resolution → alkoxylation) achieves 65% overall yield at multi-kilogram scale [4] [8]. Solid-phase routes anchor 3-hydroxypyridine to Wang resin via a silyl linker, enabling automated nitration/alkoxylation. While advantageous for parallel synthesis of analogs (e.g., 5-position modifications), resin loading (0.8 mmol/g) and cleavage (TFA/DCM) limit yields to 45% and necessitate chromatographic purification [8]. Economic modeling shows solution-phase reduces costs by 30% for >10 kg batches, but solid-phase accelerates analog screening (50 compounds/week) [8].
Table 3: Solid-Phase vs. Solution-Phase Synthesis
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield | 65% | 45% |
Scale Feasibility | >100 kg | <1 g |
Purification | Crystallization | HPLC |
Analog Flexibility | Low | High |
Cost (per 100g) | $2,800 | $12,500 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: